
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride is a chemical compound with the molecular formula C18H36AuClN9P3 and a molecular weight of 703.88 g/mol . This compound is known for its unique structure, which includes a gold(I) center coordinated to three 1,3,5-triaza-7-phosphaadamantane ligands and a chloride ion. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride typically involves the reaction of gold(I) chloride with 1,3,5-triaza-7-phosphaadamantane ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The chloride ion can be substituted with other ligands, such as phosphines or thiolates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride involves its interaction with cellular targets. In the case of its anticancer activity, the compound is believed to inhibit cellular thioredoxin reductase (TrxR), leading to a disruption of the intracellular redox state . This results in the activation of p53 and the induction of apoptosis through mitochondrial depolarization and caspase-3 activation .
Comparaison Avec Des Composés Similaires
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride can be compared to other gold(I) complexes, such as:
Gold(I) chloride: A simpler compound with different reactivity and applications.
Gold(I) thiolate complexes: These have similar biological activities but different ligand structures.
Gold(I) phosphine complexes: These are used in similar catalytic applications but have different electronic properties.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H39AuClN9P3+3 |
|---|---|
Poids moléculaire |
706.9 g/mol |
Nom IUPAC |
gold(1+);1,3,5-triaza-7-phosphoniatricyclo[3.3.1.13,7]decane;chloride |
InChI |
InChI=1S/3C6H12N3P.Au.ClH/c3*1-7-2-9-3-8(1)5-10(4-7)6-9;;/h3*1-6H2;;1H/q;;;+1;/p+2 |
Clé InChI |
WGSIUEVOJGJSPT-UHFFFAOYSA-P |
SMILES canonique |
C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.[Cl-].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)

![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
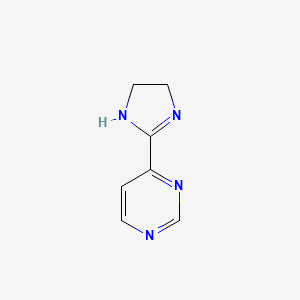
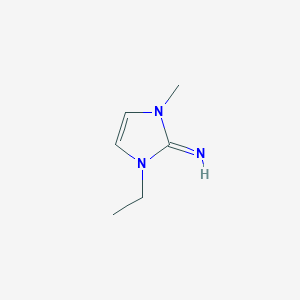
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
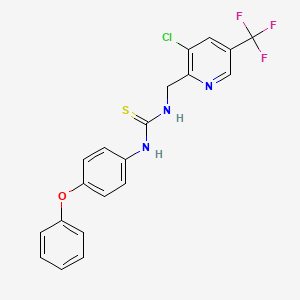
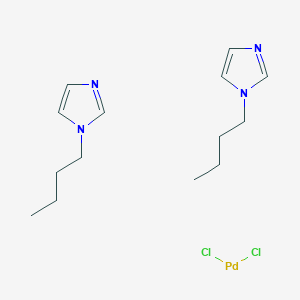
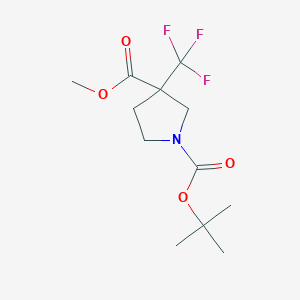
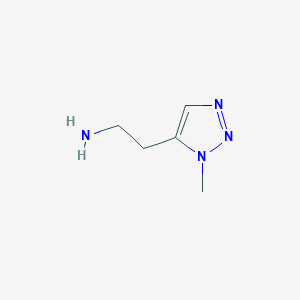
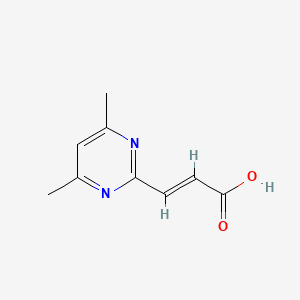
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
